Ethoxycarbonyl Isothiocyanate: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
Ethoxycarbonyl Isothiocyanate: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
An in-depth exploration of the synthesis, characterization, and applications of ethoxycarbonyl isothiocyanate, a versatile reagent in organic chemistry.
Ethoxycarbonyl isothiocyanate is a valuable and reactive organic intermediate widely utilized in the synthesis of a diverse range of heterocyclic compounds, pharmaceuticals, agrochemicals, and dyestuffs.[1][2][3] Its utility stems from the electrophilic nature of the isothiocyanate group, which readily reacts with nucleophiles, making it a key building block in the construction of complex molecular architectures.[4] This technical guide provides a detailed overview of its synthesis, characterization, and safe handling for laboratory professionals.
Synthesis of Ethoxycarbonyl Isothiocyanate
The most common and efficient method for the synthesis of ethoxycarbonyl isothiocyanate involves the reaction of ethyl chloroformate with a thiocyanate (B1210189) salt, typically sodium or potassium thiocyanate.[1][4][5] This reaction can be performed under various conditions, including in aqueous or organic solvents, and can be catalyzed to improve yield and purity.
General Reaction Scheme
The fundamental reaction for the synthesis is as follows:
Experimental Protocols
Several protocols for the synthesis of ethoxycarbonyl isothiocyanate have been reported. Below are detailed methodologies for two common procedures.
Protocol 1: Synthesis in an Aqueous Medium
This method, adapted from a reported procedure, utilizes water as the solvent and can be scaled for larger preparations.[5][6]
Materials:
-
Sodium thiocyanate (NaSCN)
-
Ethyl chloroformate (ClCOOEt)
-
Sodium acetate (B1210297) (optional, as buffer)[5]
-
Polyethylene (B3416737) glycol (PEG-200, as phase transfer catalyst)[6]
-
Water
-
Dichloromethane or other suitable organic solvent for extraction
Procedure:
-
Dissolve sodium thiocyanate in water in a reaction vessel equipped with a stirrer and a cooling system.
-
Add a catalytic amount of polyethylene glycol.[6]
-
Slowly add ethyl chloroformate to the stirred solution, maintaining the temperature below 15 °C.[5][6]
-
After the addition is complete, continue stirring the reaction mixture for 3-5 hours at 10-15 °C.[5][6]
-
Upon completion of the reaction, allow the mixture to stand and separate into layers. The upper oily layer is the crude ethoxycarbonyl isothiocyanate.[5][6]
-
For purification, the oily layer can be separated and used directly or further purified by vacuum distillation.
Protocol 2: Synthesis in an Organic Solvent with a Catalyst
This protocol, which can lead to very high yields, employs an organic solvent and a catalyst.[1][4]
Materials:
-
Sodium thiocyanate (NaSCN)
-
Ethyl chloroformate (ClCOOEt)
-
Toluene
-
Pyridine (B92270) or quinoline (B57606) (as catalyst)[1][4]
-
Water (as co-catalyst)[1]
Procedure:
-
To a jacketed reactor, add sodium thiocyanate and toluene.[1]
-
Heat the mixture to 30 °C and sequentially add catalytic amounts of pyridine and water.[1]
-
Slowly add ethyl chloroformate to the reaction mixture over a period of approximately 40 minutes.[1]
-
Maintain the reaction under stirring for about 3 hours. The progress of the reaction can be monitored by gas chromatography (GC) to confirm the consumption of ethyl chloroformate.[1][4]
-
Once the reaction is complete, the mixture is filtered to remove the sodium chloride byproduct.[1]
-
The filtrate, containing the ethoxycarbonyl isothiocyanate in toluene, can be used directly for subsequent reactions or the product can be isolated by vacuum distillation.[4] A yield of up to 99% has been reported with this method.[1]
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of ethoxycarbonyl isothiocyanate.
Characterization
The identity and purity of synthesized ethoxycarbonyl isothiocyanate are confirmed through various analytical techniques.
Physical and Chemical Properties
A summary of the key physical and chemical properties is provided in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₄H₅NO₂S | [7] |
| Molecular Weight | 131.15 g/mol | [8] |
| Appearance | Light yellow oil/liquid | [1] |
| Boiling Point | 56 °C at 18 mmHg | [1] |
| Density | 1.112 g/mL at 25 °C | [1] |
| Refractive Index (n20/D) | 1.500 | [1] |
| Solubility | Soluble in chloroform (B151607) and ether | [1][3] |
| Storage Temperature | 2-8°C |
Spectroscopic Data
Spectroscopic methods are essential for the structural elucidation and confirmation of ethoxycarbonyl isothiocyanate.
Infrared (IR) Spectroscopy
The IR spectrum of ethoxycarbonyl isothiocyanate is characterized by strong absorption bands corresponding to the isothiocyanate (-N=C=S) and carbonyl (C=O) functional groups. The NIST WebBook provides a gas-phase IR spectrum for this compound.[8] The characteristic peaks are expected in the regions of 2200-1900 cm⁻¹ for the asymmetric stretch of the isothiocyanate group and around 1750-1720 cm⁻¹ for the carbonyl stretch.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are used to confirm the carbon-hydrogen framework of the molecule. While ¹H NMR data is available, it's noted that the isothiocyanate carbon in ¹³C NMR spectra can sometimes be difficult to observe due to quadrupolar relaxation and chemical shift anisotropy.[9][10]
-
¹H NMR: The spectrum will show signals corresponding to the ethyl group: a triplet for the methyl protons (CH₃) and a quartet for the methylene (B1212753) protons (CH₂).
-
¹³C NMR: The spectrum will show signals for the methyl carbon, the methylene carbon, the carbonyl carbon, and the isothiocyanate carbon.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. The molecular ion peak (M+) would be observed at m/z = 131. Characteristic fragmentation patterns for isothiocyanates often involve the loss of SH or cleavage of the alkyl chain.[8][11]
Rotational Spectroscopy
Advanced techniques like supersonic jet Fourier transform microwave spectroscopy have been used to study the conformational isomers of ethoxycarbonyl isothiocyanate in the gas phase, identifying two stable conformers.[12][13]
Characterization Workflow Diagram
Caption: Logical workflow for the characterization of ethoxycarbonyl isothiocyanate.
Applications in Research and Development
Ethoxycarbonyl isothiocyanate is a versatile reagent with numerous applications in organic synthesis and drug discovery.[1][2]
-
Synthesis of Heterocycles: It is a key precursor for the synthesis of various nitrogen- and sulfur-containing heterocycles, such as thioureas, thiouracils, and triazines.[1][5]
-
Pharmaceutical and Agrochemical Intermediates: Many of the heterocyclic compounds derived from ethoxycarbonyl isothiocyanate serve as important intermediates in the production of pharmaceuticals and agrochemicals.[3][5] For example, it has been used in the synthesis of precursors for herbicides.[5]
-
Reaction with Nucleophiles: It readily reacts with amines to form N-ethoxycarbonylthioureas, which are valuable synthetic intermediates.[4][14][15][16]
Safety and Handling
Ethoxycarbonyl isothiocyanate is a hazardous chemical and must be handled with appropriate safety precautions.[7][17][18]
-
Hazards: It is classified as a flammable liquid and is toxic if swallowed, in contact with skin, or if inhaled.[7][17][18] It can cause serious eye damage and is a lachrymator (a substance that causes tearing).[7][17][18] It is also moisture-sensitive.[3][7]
-
Personal Protective Equipment (PPE): Always handle this compound in a chemical fume hood.[17][18] Wear appropriate PPE, including safety goggles, a face shield, chemical-resistant gloves, and a lab coat.[17][18]
-
Storage: Store in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[7][17] It should be stored in a tightly sealed container, preferably under an inert atmosphere (e.g., argon).[7][17]
-
Incompatible Materials: Avoid contact with strong oxidizing agents, strong bases, acids, amines, and alcohols.[17]
-
First Aid: In case of contact with eyes or skin, rinse immediately and thoroughly with water for at least 15 minutes and seek immediate medical attention.[17][18] If inhaled, move to fresh air. If swallowed, do not induce vomiting and seek immediate medical attention.[17][18]
This guide provides a comprehensive overview for the synthesis and characterization of ethoxycarbonyl isothiocyanate. Researchers and professionals in drug development should always consult the relevant Safety Data Sheets (SDS) before handling this compound and adhere to strict laboratory safety protocols.[7][17][18]
References
- 1. Ethoxycarbonyl Isothiocyanate | 16182-04-0 [chemicalbook.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Ethoxycarbonyl isothiocyanate, 97% | Fisher Scientific [fishersci.ca]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Page loading... [guidechem.com]
- 6. CN104761479B - Synthesis process for ethoxy carbonyl isothiocyanate - Google Patents [patents.google.com]
- 7. WERCS Studio - Application Error [assets.thermofisher.com]
- 8. Ethoxycarbonyl isothiocyanate [webbook.nist.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Ethoxycarbonyl Isothiocyanate(16182-04-0) 1H NMR [m.chemicalbook.com]
- 11. scispace.com [scispace.com]
- 12. cjcp.ustc.edu.cn [cjcp.ustc.edu.cn]
- 13. pubs.aip.org [pubs.aip.org]
- 14. pittelkow.kiku.dk [pittelkow.kiku.dk]
- 15. tandfonline.com [tandfonline.com]
- 16. A general and facile one-pot process of isothiocyanates from amines under aqueous conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. fishersci.com [fishersci.com]
- 18. fishersci.es [fishersci.es]
